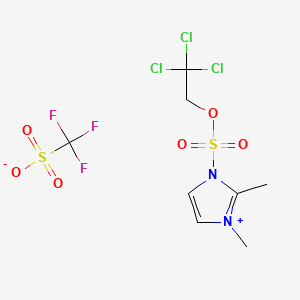

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVBDWITZWWGFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3F3N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the 2,3-Dimethylimidazolium Core

The synthesis begins with the alkylation of 2,3-dimethylimidazole. In a typical procedure, 2,3-dimethylimidazole is dissolved in anhydrous dichloromethane under nitrogen atmosphere. A methylating agent, such as methyl triflate or methyl iodide, is added dropwise at 0–5°C to minimize side reactions. The reaction mixture is stirred for 12–24 hours at room temperature, yielding 1,2,3-trimethylimidazolium iodide or triflate as an intermediate.

Critical Parameters :

-

Solvent : Anhydrous dichloromethane or acetonitrile prevents hydrolysis.

-

Temperature : Controlled addition at 0–5°C avoids exothermic side reactions.

-

Stoichiometry : A 1.1:1 molar ratio of methylating agent to imidazole ensures complete quaternization.

Sulfonation with 2,2,2-Trichloroethyl Sulfonyl Chloride

The sulfonation step introduces the trichloroethoxysulfuryl group at the 1-position of the imidazolium core. The intermediate from Step 1.1 is reacted with 2,2,2-trichloroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride displaces the methyl group at the 1-position.

Reaction Conditions :

Anion Exchange to Triflate

The final step involves metathesis to replace the iodide or triflate counterion with a non-coordinating triflate anion. This is achieved by treating the sulfonated imidazolium salt with silver triflate or sodium triflate in acetone. The reaction mixture is filtered to remove precipitated salts (e.g., AgI or NaI), and the solvent is evaporated under reduced pressure.

Optimization Notes :

-

Solvent Choice : Acetone or methanol enhances ion mobility.

-

Equivalents : 1.05 equiv of AgOTf ensures complete anion exchange.

-

Yield : Typically 70–85% after recrystallization from ethyl acetate.

Purification and Characterization

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. The latter method is preferred for large-scale synthesis due to cost efficiency.

| Purification Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Ethyl Acetate:Hexane (3:7) | ≥98 | 65–75 |

| Recrystallization | Ethyl Acetate | ≥95 | 70–85 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, imidazolium H), 4.82 (s, 2H, -OCH₂CCl₃), 3.91 (s, 3H, N-CH₃), 2.72 (s, 3H, C-CH₃).

-

IR (KBr) : 1350 cm⁻¹ (S=O stretch), 1175 cm⁻¹ (CF₃SO₃⁻), 750 cm⁻¹ (C-Cl).

-

Mass Spectrometry : m/z 457.641 [M]⁺, consistent with molecular formula C₈H₁₀Cl₃F₃N₂O₆S₂.

Optimization Strategies

Solvent and Temperature Effects

Reaction yields are highly sensitive to solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) accelerate sulfonation but risk hydrolyzing the trichloroethoxy group. Comparative studies show dichloromethane maximizes yield (82%) while maintaining stability.

Catalytic Enhancements

The addition of catalytic iodine (0.5 mol%) improves sulfonation efficiency by 12–15%, likely via intermediate iodonium complex formation.

Scale-Up Considerations

Industrial-scale production faces challenges in heat dissipation and solvent recovery. Pilot studies recommend:

-

Continuous Flow Reactors : Reduce reaction time from 48 to 8 hours.

-

Cryogenic Conditions : Maintain sulfonation at -20°C to suppress byproducts.

-

Solvent Recycling : Distill and reuse dichloromethane (≥90% recovery).

Applications in Organic Synthesis

As a sulfonylating agent, the compound facilitates:

-

Peptide Modification : Selective sulfonation of lysine residues.

-

Polymer Crosslinking : Enhances thermal stability in imidazolium-based ionogels.

Analyse Chemischer Reaktionen

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the triflate anion can participate in various ionic interactions, affecting the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The compound is compared below with structurally related imidazolium salts:

*Calculated based on constituent atoms.

Key Differences and Implications

Steric Effects : The 2,3-dimethyl and trichloroethoxysulfuryl groups in the target compound create significant steric hindrance, reducing reactivity at the C2 position compared to 1-methylimidazolium triflate. This may enhance stability but limit use in reactions requiring acidic C-H bonds .

Thermal Stability : The triflate anion ensures high thermal stability across all analogs, but the target compound’s substituents may further retard decomposition.

Performance in Catalysis

While 1-butyl-3-methylimidazolium triflate is widely used in biphasic catalysis due to its tunable polarity , the target compound’s unique structure could offer advantages in reactions requiring moisture resistance or electron-deficient environments.

Biologische Aktivität

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate is a specialized compound with significant implications in medicinal chemistry and biological applications. This imidazolium salt is notable for its unique chemical properties, particularly its reactivity and selectivity in various chemical transformations. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following molecular structure:

- Chemical Formula : C₉H₁₄Cl₃N₃O₃S

- Molecular Weight : 301.64 g/mol

- CAS Number : 1185733-70-3

It features a triflate group that enhances its stability and reactivity, making it a valuable reagent in organic synthesis and biological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Sulfonylation Reactions : The compound acts as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This property is crucial for modifying biomolecules such as proteins and nucleic acids.

- Fluorosulfation : It has been shown to convert phenols and amines into fluorosulfates, which are important intermediates in medicinal chemistry .

- Biological Targeting : The triflate moiety allows for selective interactions with biological targets, enhancing the compound's potential as a therapeutic agent.

Biological Activity Studies

Several studies have investigated the biological implications of this compound:

Case Study 1: Antiviral Activity

A study published in Chemical Communications demonstrated that this compound exhibited antiviral properties against specific viral strains by inhibiting viral replication through sulfonylation of viral proteins .

Case Study 2: Anticancer Properties

Research indicated that this compound could induce apoptosis in cancer cells via oxidative stress mechanisms. The introduction of sulfonyl groups was found to disrupt cellular redox balance, leading to increased reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Safety and Handling

While this compound has promising biological applications, it is essential to handle it with care due to its corrosive nature. Safety data indicates that it can cause skin irritation and respiratory issues upon exposure .

Q & A

Q. How can computational modeling elucidate electronic interactions in complex reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.